![molecular formula C11H13NO5 B6127639 methyl 2-(3-methyl-4-nitrophenoxy)propanoate](/img/structure/B6127639.png)
methyl 2-(3-methyl-4-nitrophenoxy)propanoate
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Overview
Description
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate is an organic compound that belongs to the family of esters. It is commonly used in scientific research as a starting material for the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-4-nitrophenoxy)propanoate is not well understood. However, it is believed to act as a prodrug that is converted to its active form by metabolic enzymes. The active form of the compound is thought to inhibit the activity of certain enzymes or receptors, leading to its biological effects.
Biochemical and Physiological Effects:
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antimicrobial activity against a wide range of bacteria and fungi. It also exhibits antitumor activity by inhibiting the growth of cancer cells. In addition, it has insecticidal activity against various insect pests.
Advantages and Limitations for Lab Experiments
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate has several advantages for lab experiments. It is readily available, easy to handle, and relatively stable under normal laboratory conditions. However, it also has some limitations. It is toxic and should be handled with care. In addition, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on methyl 2-(3-methyl-4-nitrophenoxy)propanoate. One direction is to investigate its mechanism of action in more detail. Another direction is to synthesize and test new derivatives of the compound with improved biological activity. Furthermore, the compound could be used as a starting material for the synthesis of new materials with potential applications in various fields such as medicine, agriculture, and materials science.
Conclusion:
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate is an important compound in organic synthesis and scientific research. It has various scientific research applications, exhibits several biochemical and physiological effects, and has advantages and limitations for lab experiments. Further research on the compound could lead to the discovery of new biologically active compounds and materials with potential applications in various fields.
Synthesis Methods
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate can be synthesized by the reaction of 3-methyl-4-nitrophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
Methyl 2-(3-methyl-4-nitrophenoxy)propanoate is widely used in scientific research as a starting material for the synthesis of various biologically active compounds such as antimicrobial agents, antitumor agents, and insecticides. It is also used as a reagent in organic synthesis for the preparation of other esters and amides.
properties
IUPAC Name |
methyl 2-(3-methyl-4-nitrophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-6-9(4-5-10(7)12(14)15)17-8(2)11(13)16-3/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCIPHXOPFPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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